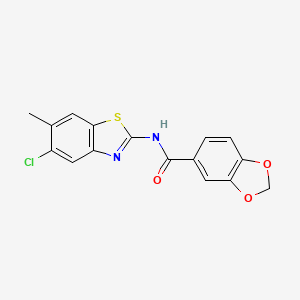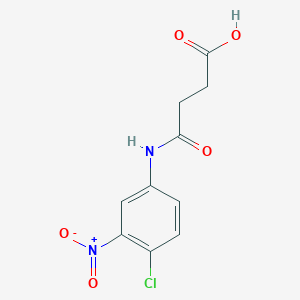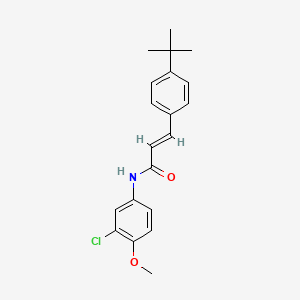![molecular formula C14H19N3 B5797283 N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline](/img/structure/B5797283.png)
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline: is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an aniline moiety substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable alkylating agent, followed by the reaction with 4-ethylaniline. One common method involves the use of poly(bromomethyl) compounds and t-BuOK/THF as the reaction medium . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pyrazole or aniline moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and the development of new materials .
Biology and Medicine: Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its role as a ligand in catalysis also makes it useful in chemical manufacturing processes .
Mechanism of Action
The mechanism by which N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline exerts its effects involves its interaction with specific molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions .
In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors. The pyrazole and aniline moieties may play a role in binding to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline, used in the synthesis of various ligands and coordination complexes.
N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine: Another pyrazole-based compound with similar structural features and applications in coordination chemistry.
2,2-bis(3,5-dimethylpyrazol-1-yl)propionic acid: A related ligand used in the synthesis of transition metal complexes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a pyrazole ring and an ethylaniline moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-4-13-5-7-14(8-6-13)15-10-17-12(3)9-11(2)16-17/h5-9,15H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRQUEQZWYZOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![3-[(4-tert-butylphenyl)thio]-1-benzothiophene 1,1-dioxide](/img/structure/B5797228.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,3-DIMETHYLBUTANOATE](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)
![2-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5797265.png)

![2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5797277.png)




